4-Nitrochalcone (CAS: 2960-55-6) is a highly crystalline, functionalized α,β-unsaturated ketone characterized by a strongly electron-withdrawing nitro group at the 4-position of the B-ring [1]. This specific structural modification transforms the standard chalcone scaffold into a highly reactive Michael acceptor and a potent electron acceptor. In industrial and laboratory procurement, 4-nitrochalcone is prioritized not merely as a structural building block, but as a performance-enhancing precursor that accelerates the synthesis of complex heterocycles, improves thermal processability, and provides distinct photophysical and electrochemical signatures unavailable in unsubstituted analogs.
Attempting to substitute 4-nitrochalcone with unsubstituted chalcone or other generic analogs fundamentally compromises both processability and synthetic efficiency [1]. In bulk handling, the low melting point of unsubstituted chalcone (56–57 °C) makes it susceptible to clumping and degradation during mechanical processing, whereas 4-nitrochalcone remains a stable, free-flowing solid up to ~160 °C. Chemically, the absence of the strongly electron-withdrawing 4-nitro group drastically reduces the electrophilicity of the β-carbon. This forces chemists to use harsher basic catalysts and longer reaction times to drive Michael additions and subsequent cyclizations, leading to lower throughput and higher impurity profiles. Furthermore, generic chalcones lack the extended UV absorption and modulated reduction potential necessary for advanced photochemical and electrochemical applications.
4-Nitrochalcone exhibits a melting point of 158–167 °C, which is significantly higher than that of unsubstituted chalcone (56–57 °C) . This ~100 °C difference in thermal stability ensures that 4-nitrochalcone remains a highly crystalline, free-flowing solid during mechanical milling, storage, and ambient processing, whereas unsubstituted chalcone is prone to clumping and melting under mild thermal stress .
| Evidence Dimension | Melting Point / Thermal Stability |
| Target Compound Data | 158–167 °C |
| Comparator Or Baseline | Unsubstituted chalcone (56–57 °C) |
| Quantified Difference | ~100 °C higher melting point |
| Conditions | Standard atmospheric pressure, bulk solid handling |
The high crystallinity and thermal stability eliminate the need for specialized temperature-controlled handling during bulk manufacturing and formulation.
The strongly electron-withdrawing 4-nitro group on the B-ring of 4-nitrochalcone highly activates the β-carbon toward nucleophilic attack compared to unsubstituted chalcone [1]. In the synthesis of heterocycles such as pyrazolines and thioaurones, this electronic activation reduces required reaction times from hours to minutes and frequently delivers yields exceeding 75–80% under milder basic conditions, whereas unsubstituted chalcone requires stronger bases or prolonged heating to achieve equivalent conversions [1].
| Evidence Dimension | Reactivity in Michael addition-initiated cyclizations |
| Target Compound Data | High β-carbon electrophilicity; rapid conversion (minutes) with >75% yield |
| Comparator Or Baseline | Unsubstituted chalcone (lower electrophilicity, requires hours/stronger base) |
| Quantified Difference | Significant reduction in reaction time and catalyst harshness |
| Conditions | Base-catalyzed cyclization with nucleophiles (e.g., hydrazine, thiols) |
Procuring 4-nitrochalcone as a precursor maximizes throughput and minimizes energy and reagent costs in the industrial synthesis of complex heterocycles.
The extended π-conjugation provided by the 4-nitro group induces a significant bathochromic (red) shift in the UV-Vis absorption spectrum of 4-nitrochalcone. While unsubstituted chalcone typically exhibits a primary absorption maximum (λmax) around 307 nm, 4-nitrochalcone and closely related nitro-derivatives extend their absorption well into the UVA region (340–360 nm) [1]. This broader absorption cross-section allows for more efficient photon capture at longer wavelengths.
| Evidence Dimension | UV-Vis Absorption Maximum (λmax) |
| Target Compound Data | Absorption extended into 340–360 nm region |
| Comparator Or Baseline | Unsubstituted chalcone (~307 nm) |
| Quantified Difference | ~30–50 nm bathochromic shift |
| Conditions | UV-Vis spectroscopy in standard organic solvents |
This extended absorption range is critical for selecting photoactive materials, UV-curing initiators, or broad-spectrum UV absorbers.
The 4-nitro group functions as a potent electron acceptor, drastically altering the redox behavior of the chalcone scaffold. Cyclic voltammetry demonstrates that 4-nitrochalcone undergoes cathodic reduction at much less negative potentials (e.g., ~ -0.689 V vs Ag/AgCl) compared to unsubstituted chalcone, which requires significantly higher overpotentials for reduction [1]. This facilitates its use as a preferential electron acceptor in redox-active systems.
| Evidence Dimension | Cathodic Reduction Potential |
| Target Compound Data | Less negative reduction potential (~ -0.689 V) |
| Comparator Or Baseline | Unsubstituted chalcone (highly negative reduction potential) |
| Quantified Difference | Substantially lower energy barrier for single-electron reduction |
| Conditions | Cyclic voltammetry in buffered aqueous or mixed solvent systems |
Its facile reduction makes 4-nitrochalcone a superior candidate for electrochemical synthesis and the development of redox-responsive functional coatings.
Directly leveraging its enhanced β-carbon electrophilicity, 4-nitrochalcone is the optimal choice for synthesizing pyrazolines, isoxazoles, and thioaurones. The presence of the nitro group allows for rapid, high-yield cyclization under mild conditions, making it ideal for scaling up pharmaceutical intermediates where maximizing throughput and minimizing harsh reagents is a priority [1].
Utilizing its modulated reduction potential and high thermal stability, 4-nitrochalcone serves as a robust active component in corrosion-resistant coatings and electrochemical probes. Its ability to act as a stable, easily reducible electron acceptor provides functional advantages in material science formulations over standard chalcones [2].
The bathochromic shift provided by the nitro group enables the use of 4-nitrochalcone in the formulation of UVA-protective materials and specialized photoinitiators. It is the preferred compound when applications require photon capture at longer wavelengths (340–360 nm) rather than the standard UVB range [3].